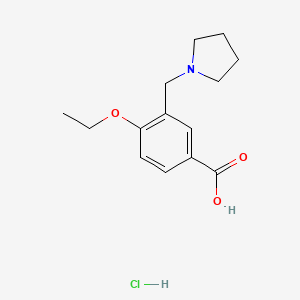
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride
Übersicht
Beschreibung
“4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride” is a chemical compound with a molecular weight of 285.77 . It is used for proteomics research .
Molecular Structure Analysis
The molecular formula of “4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride” is C14H20ClNO3 . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The molecular weight of “4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride” is 285.77 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Large Scale Synthesis : A study by Abe et al. (2001) explored the modification of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) with pyrrolidine, which led to the creation of N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine, a by-product in the synthesis of a key intermediate for donepezil hydrochloride, an Alzheimer's disease treatment. This signifies the compound's potential in large-scale pharmaceutical synthesis (Abe et al., 2001).
Synthesis of Anticancer Drug Intermediates : Zhang et al. (2018) report on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an intermediate in small molecule anticancer drugs. They developed a high-yield method for this compound, highlighting its role in the development of new anticancer treatments (Zhang et al., 2018).
Biological and Pharmaceutical Research
Endothelin Receptor Antagonists in Diabetic Kidney Disease : A study by Saleh et al. (2011) investigated the actions of endothelin A and B receptor antagonists in the early stages of diabetic renal injury. They used a derivative of pyrrolidin-1-ylmethyl-benzoic acid as part of the treatment, demonstrating its potential in addressing kidney disease associated with diabetes (Saleh et al., 2011).
Corrosion Inhibition Applications : Bouklah et al. (2006) synthesized novel corrosion inhibitors derived from pyrrolidine, demonstrating their effectiveness in inhibiting steel corrosion in acidic environments. This suggests potential industrial applications of pyrrolidine derivatives in protecting metals from corrosion (Bouklah et al., 2006).
Material Science and Chemistry
Polyaniline Doping : Amarnath and Palaniappan (2005) discussed the use of benzoic acid and its derivatives, including pyrrolidine derivatives, for doping polyaniline, a conductive polymer. This indicates its utility in the field of conductive materials and electronics (Amarnath & Palaniappan, 2005).
Fluorescent Zn(II) Sensors : Nolan et al. (2006) described the synthesis of fluorescent sensors containing a pyridyl-amine-pyrrole group, which could be related to pyrrolidine derivatives, for detecting zinc ions. These sensors have potential applications in biological imaging (Nolan et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYKOZDKWVAMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)CN2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







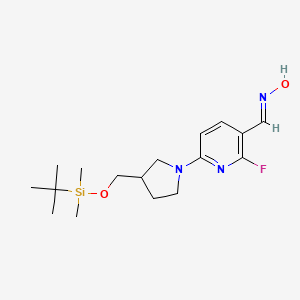

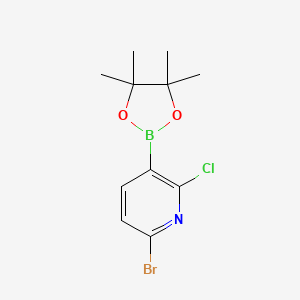
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)
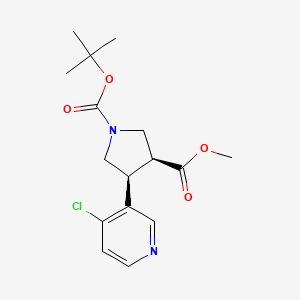
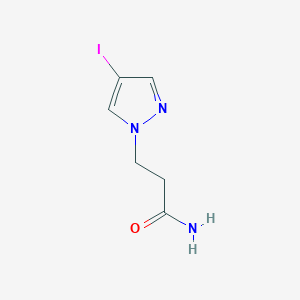
![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)


![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)